(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate
Overview
Description
(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate is a useful research compound. Its molecular formula is C17H15NO3 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition : A study by Chen (2018) describes the use of a derivative of (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate as a corrosion inhibitor for carbon steel in sodium chloride solution. This compound showed increased inhibition efficiency with higher concentrations and involved both physisorption and chemisorption mechanisms (Chen, 2018).
Electro-Optical Materials : Lukes et al. (2005) synthesized thiophene–fluorene π-conjugated derivatives, including compounds structurally similar to this compound, for potential use in electro-optical materials. Their research focused on the spectral characteristics of these compounds (Lukes et al., 2005).
UV Properties of Schiff Base Compounds : Wen-zhong (2011) investigated two new Schiff base compounds containing fluorene, examining their ultraviolet absorption properties. The study explored how solvent types and molecular structures affect absorption spectra (Wen-zhong, 2011).
Photophysical Properties : Athira et al. (2020) reported on the synthesis of blue emissive fluorene derivatives and investigated their photophysical properties, including absorption, solvatochromism, and emission. This study highlights the potential of fluorene derivatives in optoelectronic applications (Athira, Meerakrishna, & Shanmugam, 2020).
Mechanofluorochromic Organic Solids : Kuimov et al. (2020) explored the use of a fluorene derivative as a building block for materials that exhibit aggregation-induced emission enhancement and mechanofluorochromism. Their research contributes to the development of materials that change emission colors when subjected to mechanical stimuli (Kuimov et al., 2020).
Sensitive Probes for Iodide : Zhao et al. (2012) synthesized a fluorene oligomer with carbazole side chains to detect iodide ions. This compound demonstrated high fluorescence quenching sensitivity and selectivity, making it a potential candidate for sensing applications (Zhao, Yao, Zhang, & Ma, 2012).
Fluorescent Chemosensor : Han et al. (2020) synthesized new fluorene compounds for sensing applications. Their research focused on the selective detection of picric acid, Fe3+, and L-arginine, demonstrating the utility of fluorene derivatives in environmental and biological sensing (Han et al., 2020).
Safety and Hazards
N-Fmoc glycylaldehyde is an organic compound and needs to be operated in the laboratory. Appropriate protective equipment such as gloves and goggles should be worn during use. Direct contact should be avoided because the compound may cause irritation to the skin, eyes, and respiratory tract . In addition, it should be operated in a well-ventilated place, and pay attention to fire and explosion prevention measures .
Mechanism of Action
Target of Action
(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate, also known as N-Fmoc glycylaldehyde, is an organic compound commonly used in peptide synthesis in solid-phase synthesis . The primary target of this compound is the amino group of the peptide chain .
Mode of Action
The compound acts as a protecting group in the process of peptide synthesis . In the early stages of peptide synthesis, it can be added to the amino group of the peptide chain to protect its reactivity .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . After the synthesis is complete, the N-Fmoc group can be removed by treatment with a strong acid such as hydrofluoric acid to obtain a pure peptide product .
Pharmacokinetics
It is known that the compound is a white solid with good solubility and is soluble in some organic solvents such as dimethyl sulfoxide (dmso) and chloroform .
Result of Action
The result of the action of this compound is the protection of the amino group of the peptide chain during peptide synthesis . This allows for the successful synthesis of the peptide without unwanted side reactions.
Action Environment
The compound is relatively stable at room temperature, but stored in the dark can extend its life . It should be operated in a well-ventilated place, and attention should be paid to fire and explosion prevention measures . The compound may cause irritation to the skin, eyes, and respiratory tract, so appropriate protective equipment such as gloves and goggles should be worn during use .
Biochemical Analysis
Biochemical Properties
The role of (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate in biochemical reactions is primarily as a protecting group in the process of peptide synthesis in solid phase synthesis . It can be added to the amino group of the peptide chain to protect its reactivity
Molecular Mechanism
The molecular mechanism of action of this compound is related to its role in peptide synthesis. It is used to protect the reactivity of the amino group of the peptide chain during the early stages of peptide synthesis . After the synthesis is complete, the this compound group can be removed by treatment with a strong acid such as hydrofluoric acid to obtain a pure peptide product .
Temporal Effects in Laboratory Settings
This compound is relatively stable at room temperature, but stored in the dark can extend its life . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not currently available.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-oxoethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-10-9-18-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,10,16H,9,11H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTMQODRSDEGRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347615 | |
Record name | 9H-Fluoren-9-ylmethyl (2-oxoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156939-62-7 | |
Record name | 9H-Fluoren-9-ylmethyl (2-oxoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (9H-fluoren-9-yl)methyl N-(2-oxoethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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